N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a p-tolyl group, a tosylpyrrolidinyl moiety, and an oxalamide linkage, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of Tosylpyrrolidine: Tosylation of pyrrolidine using tosyl chloride in the presence of a base such as triethylamine.
Preparation of Oxalamide Intermediate: Reaction of p-toluidine with oxalyl chloride to form the corresponding oxalamide.
Coupling Reaction: The final step involves coupling the tosylpyrrolidine intermediate with the oxalamide intermediate under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The p-tolyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids from the p-tolyl group.
Reduction: Formation of primary or secondary amines from the oxalamide linkage.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
N1-(p-tolyl)-N2-(methyl)oxalamide: Lacks the tosylpyrrolidinyl moiety, making it less complex.
N1-(phenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide: Contains a phenyl group instead of a p-tolyl group.
N1-(p-tolyl)-N2-((1-pyrrolidin-2-yl)methyl)oxalamide: Lacks the tosyl group on the pyrrolidine ring.
Uniqueness
N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of both the tosylpyrrolidinyl moiety and the p-tolyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-5-9-17(10-6-15)23-21(26)20(25)22-14-18-4-3-13-24(18)29(27,28)19-11-7-16(2)8-12-19/h5-12,18H,3-4,13-14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEZIYVOOHKIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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